molecular formula C12H17N3OS B4138426 2-pentanoyl-N-phenylhydrazinecarbothioamide

2-pentanoyl-N-phenylhydrazinecarbothioamide

Cat. No. B4138426
M. Wt: 251.35 g/mol
InChI Key: KSARPTDFXCPJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-pentanoyl-N-phenylhydrazinecarbothioamide, also known as PPHCT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPHCT is a thioamide derivative of hydrazine, and its synthesis method involves the reaction of 2-pentanone with phenylhydrazine and carbon disulfide.

Scientific Research Applications

2-pentanoyl-N-phenylhydrazinecarbothioamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, 2-pentanoyl-N-phenylhydrazinecarbothioamide has been shown to have anticancer and antimicrobial properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In pharmacology, 2-pentanoyl-N-phenylhydrazinecarbothioamide has been shown to have analgesic and anti-inflammatory properties. In agriculture, 2-pentanoyl-N-phenylhydrazinecarbothioamide has been studied as a potential pesticide due to its insecticidal properties.

Mechanism of Action

The mechanism of action of 2-pentanoyl-N-phenylhydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. In cancer cells, 2-pentanoyl-N-phenylhydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. In bacteria, 2-pentanoyl-N-phenylhydrazinecarbothioamide has been shown to inhibit the growth of certain strains by disrupting the cell membrane.
Biochemical and Physiological Effects
2-pentanoyl-N-phenylhydrazinecarbothioamide has been shown to have a number of biochemical and physiological effects. In animal studies, 2-pentanoyl-N-phenylhydrazinecarbothioamide has been shown to reduce inflammation and pain. It has also been shown to improve cognitive function in mice with Alzheimer's disease. In vitro studies have shown that 2-pentanoyl-N-phenylhydrazinecarbothioamide can inhibit the growth of cancer cells and certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 2-pentanoyl-N-phenylhydrazinecarbothioamide in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation is that 2-pentanoyl-N-phenylhydrazinecarbothioamide can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-pentanoyl-N-phenylhydrazinecarbothioamide. One area of interest is the development of 2-pentanoyl-N-phenylhydrazinecarbothioamide analogs with improved properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of the mechanism of action of 2-pentanoyl-N-phenylhydrazinecarbothioamide, which could lead to the development of new drugs for the treatment of various diseases. Additionally, 2-pentanoyl-N-phenylhydrazinecarbothioamide could be further studied as a potential pesticide for agricultural use.

properties

IUPAC Name

1-(pentanoylamino)-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-2-3-9-11(16)14-15-12(17)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSARPTDFXCPJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NNC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Valeroyl-4-phenyl-3-thiosemicarbazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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